molecular formula C16H18BrN3OS B2936938 2-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide CAS No. 1705926-32-4

2-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Cat. No.: B2936938
CAS No.: 1705926-32-4
M. Wt: 380.3
InChI Key: FIIIKLLXTRRAPZ-UHFFFAOYSA-N
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Description

2-Bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a brominated benzamide derivative featuring a thiazole-substituted piperidine scaffold. Its structure comprises a benzamide core with a bromine atom at the ortho position (C2), linked via a methylene group to a piperidine ring substituted at the N1 position with a thiazol-2-yl moiety.

Properties

IUPAC Name

2-bromo-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3OS/c17-14-6-2-1-5-13(14)15(21)19-10-12-4-3-8-20(11-12)16-18-7-9-22-16/h1-2,5-7,9,12H,3-4,8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIIKLLXTRRAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide typically involves multiple steps. One common route includes the bromination of a benzamide precursor, followed by the introduction of the thiazole and piperidine moieties. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzamide derivative with additional oxygen-containing groups, while substitution may yield a variety of functionalized benzamides.

Scientific Research Applications

2-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural Analogues from

Compounds 4d–4i (Iranian Journal of Pharmaceutical Research, 2021) share a benzamide-thiazole scaffold but differ in substituents and linker groups:

  • Key Differences: Substituents: Compounds like 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) feature chloro substituents on the benzamide, contrasting with the bromine in the target compound. Halogen size and electronegativity differences (Br vs. Cl) may influence binding affinity and lipophilicity. Linker Groups: Morpholine (4d), methylpiperazine (4e), and dimethylamino (4h) substituents on the thiazole alter solubility and hydrogen-bonding capacity compared to the target’s piperidine-thiazole linker. Synthetic Yields: Yields for 4d–4i range from 83.7% to 88.9% , suggesting efficient synthesis routes for chloro derivatives. The brominated target compound may require optimized conditions due to bromine’s steric and electronic effects.

Table 1: Comparison of Key Analogs from

Compound Substituents on Benzamide Thiazole Substituent Yield (%) Molecular Weight (g/mol)
Target Compound 2-Bromo 1-(Piperidin-3-yl)methyl N/A ~383.3 (C₁₆H₁₇BrN₃OS)
4d 3,4-Dichloro 5-(Morpholinomethyl) 85.1 ~492.4 (C₂₂H₂₂Cl₂N₄O₂S)
4e 3,4-Dichloro 5-((4-Methylpiperazin-1-yl)methyl) 83.7 ~505.4 (C₂₃H₂₅Cl₂N₅S)
4i Isonicotinamide 5-(Morpholinomethyl) 88.9 ~408.5 (C₁₉H₂₁N₅O₂S)

Urea-Based Thiazole Derivatives ()

Compounds 11a–11o (Molecules, 2013) replace the benzamide group with a urea linkage while retaining the thiazole-piperazine scaffold:

  • protease inhibition). Substituent Diversity: Aryl urea derivatives (11a–11o) exhibit varied substituents (e.g., trifluoromethyl, chloro) with molecular weights ranging from 466.2 to 602.2 g/mol . The target compound’s molecular weight (~383.3 g/mol) is lower, suggesting better bioavailability. Synthetic Efficiency: Yields for 11a–11o exceed 83%, comparable to benzamide derivatives in .

Benzothiazole-Based Analogues (–7)

  • Synthesis yield (57%) is lower than thiazole derivatives, possibly due to steric hindrance .
  • 1171087-47-0 (): A brominated benzothiazole derivative with a diethylaminoethyl group, highlighting bromine’s utility in enhancing electrophilicity or halogen bonding .

Physicochemical and Bioactivity Considerations

  • Lipophilicity : Bromine’s higher hydrophobicity (compared to chloro or methyl groups) may increase the target compound’s logP, influencing membrane permeability.
  • Bioactivity : Thiazole-linked benzamides in are hypothesized to target GPCRs or kinases , while urea derivatives () may modulate nuclear receptors . The target compound’s bromine and piperidine-thiazole linker could enhance selectivity for bromodomain-containing proteins or metalloenzymes.

Biological Activity

2-bromo-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a thiazole ring, and a piperidine moiety, which contribute to its unique pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C16H18BrN3OSC_{16}H_{18}BrN_3OS. Its structure includes:

  • Bromine atom : Enhances reactivity and potential interactions with biological targets.
  • Thiazole ring : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Piperidine ring : Often used in drug design for its favorable pharmacokinetic properties.

Synthesis

The synthesis typically involves multiple steps, including bromination of a benzamide precursor followed by the introduction of thiazole and piperidine components. Specific catalysts and solvents are utilized to optimize yield and purity .

The mechanism of action for this compound is believed to involve interaction with specific molecular targets, such as enzymes and receptors. The thiazole moiety can modulate enzyme activity, while the piperidine enhances binding affinity and selectivity .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The specific pathways affected include those involved in cell cycle regulation and apoptosis .

Pharmacokinetics

The molecular weight (approximately 360 g/mol) suggests good bioavailability, as compounds with lower molecular weights typically exhibit better absorption characteristics .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus with an IC50 value of 5 µM. This highlights its potential as a lead compound for developing new antimicrobial agents .
  • Anticancer Activity : In vitro studies showed that this compound reduced the viability of breast cancer cells by 40% at a concentration of 10 µM after 48 hours of treatment .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, Anticancer5 (antimicrobial), 10 (anticancer)
Thiazole Derivative AStructureAntimicrobial8
Piperidine Derivative BStructureAnticancer15

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